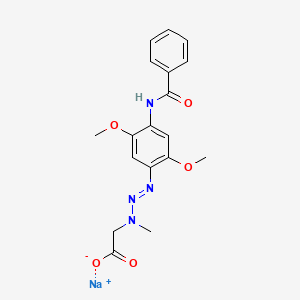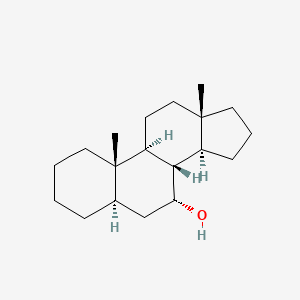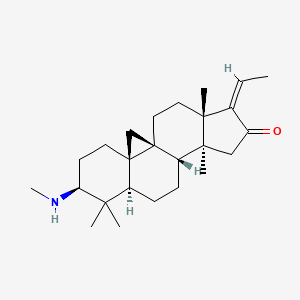
Pecocycline
Descripción general
Descripción
Pecocycline is a tetracycline antibiotic that was first synthesized in the 1960s. It has been used extensively in scientific research due to its broad-spectrum antimicrobial activity and low toxicity. Pecocycline is a promising candidate for the development of new antibiotics, as it has shown efficacy against a wide range of bacterial pathogens.
Mecanismo De Acción
Pecocycline exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 30S subunit of the ribosome, preventing the binding of aminoacyl-tRNA to the A site. This results in the inhibition of protein synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Pecocycline has been shown to have low toxicity in both in vitro and in vivo studies. It is primarily eliminated through renal excretion and has a half-life of approximately 2-4 hours. Pecocycline has been shown to have a broad-spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pecocycline in lab experiments is its broad-spectrum of antimicrobial activity. This makes it a useful tool for studying a wide range of bacterial pathogens. Additionally, Pecocycline has low toxicity and is relatively easy to synthesize, making it a cost-effective option for researchers.
One limitation of using Pecocycline in lab experiments is that it is a substrate for efflux pumps and ribosomal protection proteins, which can lead to resistance. Additionally, Pecocycline has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
There are several potential future directions for the use of Pecocycline in scientific research. One area of interest is the development of new antibiotics based on the structure of Pecocycline. Researchers are also exploring the use of Pecocycline in combination with other antibiotics to overcome resistance mechanisms. Additionally, there is interest in using Pecocycline as a tool to study the mechanisms of antibiotic resistance and to develop new strategies for combating bacterial infections.
Métodos De Síntesis
Pecocycline can be synthesized using a modified version of the classic tetracycline synthesis method. The synthesis involves the condensation of a diketone with an amine, followed by cyclization and reduction to form the tetracycline ring system. Pecocycline is unique in that it contains a 7-chloro group, which is introduced during the synthesis process.
Aplicaciones Científicas De Investigación
Pecocycline has been used extensively in scientific research as a tool to study bacterial infection and antibiotic resistance. It has been shown to be effective against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Pecocycline has also been used to study the mechanisms of antibiotic resistance, as it is a substrate for efflux pumps and ribosomal protection proteins.
Propiedades
IUPAC Name |
1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFFWXQFYGESU-OSCKIKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043112 | |
| Record name | Pecocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15301-82-3 | |
| Record name | Pecocycline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pecocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PECOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CG6O25ZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)


![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)






![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)